

# evaluating the teratogenic effects of $\beta$ -aminopropionitrile in different models

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Aminopropanenitrile

Cat. No.: B7769147

[Get Quote](#)

## An In-Depth Technical Guide to Evaluating the Teratogenic Effects of $\beta$ -Aminopropionitrile

As a Senior Application Scientist, this guide provides a comprehensive comparison of experimental models used to evaluate the teratogenic effects of  $\beta$ -aminopropionitrile (BAPN). We will delve into the mechanistic underpinnings of BAPN-induced developmental toxicity, compare its manifestations across avian, mammalian, and *in vitro* systems, and provide detailed, field-proven protocols for researchers in toxicology and drug development.

## Introduction: $\beta$ -Aminopropionitrile as a Model Teratogen

$\beta$ -aminopropionitrile (BAPN) is the causative agent of lathyrism, a disease characterized by skeletal deformities and aortic aneurysms, resulting from the ingestion of certain legumes of the *Lathyrus* genus. Its teratogenic potential stems from its potent and irreversible inhibition of lysyl oxidase (LOX), a critical enzyme for the maturation of the extracellular matrix (ECM).<sup>[1][2][3]</sup> By preventing the cross-linking of collagen and elastin, BAPN disrupts the structural integrity of connective tissues during critical windows of embryonic development, making it an invaluable tool for studying the pathogenesis of ECM-related congenital abnormalities.

This guide moves beyond a simple listing of effects to provide a comparative analysis of how different biological models—from the classic chick embryo to rodent systems and mechanistic *in vitro* cultures—reveal distinct facets of BAPN's teratogenicity.

## The Central Mechanism: Lysyl Oxidase Inhibition

To understand the teratogenic effects of BAPN, one must first grasp the pivotal role of its molecular target, lysyl oxidase.

**The Role of Lysyl Oxidase (LOX):** LOX is a copper-dependent amine oxidase secreted into the extracellular space. Its primary function is to catalyze the oxidative deamination of lysine and hydroxylysine residues within collagen and elastin precursors.<sup>[3][4]</sup> This reaction forms highly reactive aldehydes (allysine and hydroxyallysine), which spontaneously condense to form stable covalent cross-links. These cross-links are indispensable for the tensile strength and elastic recoil of connective tissues like bone, cartilage, skin, and blood vessels.<sup>[5][6]</sup>

**BAPN's Mechanism of Action:** BAPN acts as an irreversible inhibitor by covalently binding to the active site of LOX.<sup>[3][7]</sup> This action blocks the formation of aldehydes, thereby preventing the maturation of collagen and elastin fibers. The resulting ECM is mechanically weak and unable to withstand the biomechanical stresses of development, leading to tissue fragility and gross structural malformations.<sup>[5]</sup>

[Click to download full resolution via product page](#)

**Figure 1:** BAPN inhibits Lysyl Oxidase, preventing collagen cross-linking.

## Comparative Teratology of BAPN Across Models

The choice of experimental model is critical, as different systems highlight unique aspects of BAPN's effects, from gross morphological changes to subtle molecular alterations.

### Avian Models: The Chick Embryo

The chick embryo is a classic, cost-effective model for studying teratogenesis due to its accessibility in ovo and rapid development.

**Manifestations:** BAPN administration to developing chick embryos produces highly reproducible and severe skeletal deformities.<sup>[1][8]</sup> The most common defects include kyphoscoliosis (spinal curvature), angular deformities of the long bones (especially the tibiotarsus), and aortic rupture due to a fragile aortic wall.<sup>[1][5]</sup> The entire embryo often exhibits increased fragility.<sup>[5]</sup> Studies show that BAPN treatment leads to a sharp increase in the amount of salt-extractable collagen from tissues, a direct biochemical indicator of failed cross-linking.<sup>[5]</sup> BAPN also impacts glycosaminoglycan metabolism in the developing embryo.<sup>[9]</sup>

**Causality:** The critical window for inducing these defects in chicks is during active skeletal formation, typically between embryonic days 4 and 9.<sup>[1]</sup> Administration on day 8 is sufficient to induce bending of the tibiotarsus by day 10, whereas treatment on day 9 is ineffective, demonstrating a narrow window of susceptibility for specific structures.<sup>[1]</sup>

| Avian Model                  |                                     |                           |                                                                                      |           |
|------------------------------|-------------------------------------|---------------------------|--------------------------------------------------------------------------------------|-----------|
| Data Summary                 |                                     |                           |                                                                                      |           |
| Study Focus                  | Dose & Route                        | Timing<br>(Embryonic Day) | Key Teratogenic Effects                                                              | Reference |
| Skeletal Deformities         | 0.05-0.2 mg/egg; in ovo             | ED 4-9                    | Tibiotarsus bending, skeletal deformities, aberrant bone remodeling.                 | [1]       |
| Collagen Extractability      | 1 mg/egg; chorio-allantoic membrane | ED 8                      | Increased fragility, sharp increase in salt-extractable collagen from skin and bone. | [5]       |
| General Teratogenicity       | Not specified                       | Not specified             | General congenital abnormalities noted.                                              | [8]       |
| Glycosaminoglycan Metabolism | Not specified                       | ED 7-10                   | Decreased incorporation of precursors for sulphated glycosaminoglycans.              | [9]       |

## Mammalian Models: Rodents

Rodent models are essential for evaluating developmental toxicity in a system with maternal-fetal circulation, providing data more directly translatable to human health.

**Manifestations:** In mammals, BAPN is a potent teratogen causing a range of defects. In golden Syrian hamsters, single doses produce fetal mortality, growth retardation, and malformations of the ribs, fibula, and scapula.[10] Notably, treatment on early gestational days (e.g., day 7) can

induce central nervous system defects like exencephaly and encephalocele, suggesting a broader mechanism beyond just connective tissue.[\[10\]](#) In rats, BAPN is known to induce a high incidence of cleft palate, with a very specific sensitive period on day 15 of gestation.[\[11\]](#) Mouse models have been used to demonstrate that BAPN administration leads to aortic pathologies, including rupture, predominantly in the descending thoracic aorta.[\[12\]](#) It also alters bone microstructure, decreasing bone volume and trabecular thickness.[\[13\]](#)

**Causality:** The teratogenic effect in rats is directly attributable to BAPN itself, not its metabolite cyanoacetic acid (CAA), and correlates with embryonic BAPN levels during the critical window of palate closure.[\[11\]](#) The diversity of malformations across species and gestational ages underscores that while LOX inhibition is the primary mechanism, its downstream consequences depend entirely on which developmental processes are most active and biomechanically sensitive at the time of exposure.

---

Mammalian  
Model Data  
Summary

---

| Species | Dose & Route                   | Timing<br>(Gestational<br>Day) | Key Teratogenic<br>Effects                                       | Reference |
|---------|--------------------------------|--------------------------------|------------------------------------------------------------------|-----------|
| Hamster | 1250-3750 mg/kg; single dose   | GD 7-13                        | Skeletal deformities (ribs, fibula), exencephaly, encephalocele. | [10]      |
| Rat     | 2.5-3.3 g/kg; oral             | GD 15                          | High incidence of cleft palate.                                  | [11]      |
| Mouse   | 0.5-1 g/kg/day; drinking water | 1-12 weeks                     | Aortic rupture, particularly in descending thoracic aorta.       | [12]      |
| Mouse   | 350 mg/kg/day; subcutaneous    | 4 weeks                        | Decreased bone volume fraction and trabecular thickness.         | [13]      |

---

## In Vitro Models: Mechanistic Insights

In vitro models using specific cell types allow for the dissection of molecular and cellular mechanisms in a controlled environment, free from the complexities of a whole organism.

Manifestations:

- **Osteoblast Cultures:** Treating osteoblasts with BAPN does not typically affect cell proliferation or the gene expression of collagen or LOX at lower concentrations.[7][14] However, it directly impacts the ECM they produce. BAPN inhibits the formation of multimeric collagen chains ( $\beta$ - and  $\gamma$ -chains) and impairs the alignment and maturation of collagen fibers.[14] Using atomic force microscopy (AFM), studies have shown that BAPN treatment

leads to a significant increase in the periodic D-spacing of individual collagen fibrils.[3][7]

Furthermore, spectroscopic analysis confirms a decrease in the ratio of mature (trivalent) to immature (divalent) collagen cross-links.[3][7]

- **Endothelial and Neuronal Cultures:** BAPN has effects beyond the skeletal system. In human umbilical vein endothelial cell (HUVEC) cultures, BAPN inhibits angiogenesis and cell migration, suggesting a role for LOX in vascular development.[4][15] In cultured rat embryonic neurons, BAPN induces dose-dependent progressive degeneration, including loss of synapses and thinning of neuronal prolongations.[16]

**Causality:** These models confirm that BAPN's primary effect is on the post-translational modification and assembly of the ECM, rather than on the transcription of ECM components.[3][7] They provide direct evidence linking LOX inhibition to quantifiable changes in collagen fibril morphology and cross-link status, which are the root causes of the gross deformities seen *in vivo*.

## In Vitro Model

### Data Summary

| Cell Type             | BAPN Concentration  | Key Findings                                                                                | Analytical Method               | Reference |
|-----------------------|---------------------|---------------------------------------------------------------------------------------------|---------------------------------|-----------|
| MC3T3-E1 Osteoblasts  | 0.25 mM             | Increased collagen D-spacing, decreased mature/immature cross-link ratio.                   | AFM, FTIR                       | [3][7]    |
| MC3T3-E1 Osteoblasts  | 0.5-2.0 mM          | Inhibition of $\beta$ - and $\gamma$ -collagen chain formation; impaired matrix maturation. | Electrophoresis, Picosirius Red | [14]      |
| HUVECs                | 0.1-0.4 mM          | Blocked angiogenesis and reduced cell migration.                                            | Angiogenesis/Migration Assays   | [4]       |
| Rat Embryonic Neurons | ID50 of $10^{-5}$ M | Progressive neurodegeneration, loss of synapses.                                            | Cell Culture Microscopy         | [16]      |

## Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. The causality behind key steps is explained to ensure technical accuracy.

### Protocol 1: Chick Embryo Teratogenesis Assay

This protocol is designed to assess gross skeletal malformations following BAPN exposure in ovo.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for BAPN teratogenicity assessment in chick embryos.

### Step-by-Step Methodology:

- Egg Incubation: Incubate fertilized White Leghorn chicken eggs at 37.8°C with 60% humidity, turning them automatically.
  - Rationale: Standard conditions for optimal chick embryo development.
- BAPN Preparation: Dissolve  $\beta$ -aminopropionitrile fumarate in sterile phosphate-buffered saline (PBS) to a stock concentration of 10 mg/mL. Sterilize through a 0.22  $\mu$ m filter.
  - Rationale: Fumarate salt is commonly used for solubility. Sterile preparation prevents infection.
- Windowing: On Embryonic Day 4 (ED4), candle the eggs to identify the air sac and embryo. Using a sterile needle, make a small hole in the shell over the air sac.
  - Rationale: Candling prevents injury to the embryo during injection.
- Injection: Using a sterile microsyringe, inject a defined volume (e.g., 20-50  $\mu$ L) of the BAPN solution (or PBS for controls) onto the chorio-allantoic membrane.
  - Rationale: This route ensures systemic distribution throughout the embryo.[\[5\]](#)
- Sealing and Incubation: Seal the hole with sterile tape or paraffin wax and return the eggs to the incubator until the desired endpoint (e.g., ED14-18).
- Endpoint Analysis: Sacrifice embryos, weigh them, and examine for gross external malformations.
- Skeletal Staining:
  - Fix the embryos in 95% ethanol for 3-5 days.
  - Stain for cartilage by immersing in 0.1% Alcian Blue solution.
  - Clear soft tissues by immersion in 1% potassium hydroxide (KOH).
  - Stain mineralized bone by immersing in 0.05% Alizarin Red S solution.

- Transfer to graded glycerol solutions for long-term storage and analysis.
- Rationale: This dual staining method allows for clear visualization and quantitative assessment of both cartilage and bone defects.

## Protocol 2: Rodent Prenatal Developmental Toxicity Screen

This protocol is adapted from standard regulatory guidelines to assess BAPN's effects in a mammalian model.[17][18]

[Click to download full resolution via product page](#)**Figure 3:** Workflow for a rodent prenatal developmental toxicity study.

### Step-by-Step Methodology:

- Animal Model: Use timed-pregnant Sprague-Dawley rats, with the day a vaginal plug is observed designated as Gestational Day (GD) 0. House individually under standard conditions.
- Dose Groups: Establish at least three dose groups and a concurrent vehicle control group (e.g., water or corn oil). Doses should be based on range-finding studies to establish a high dose that induces some maternal toxicity but not excessive mortality.
- Administration: Administer BAPN (or vehicle) daily by oral gavage from GD 6 through GD 17.
  - Rationale: This period covers the critical window of organogenesis in the rat, including palate closure.[\[11\]](#)
- Maternal Observations: Record maternal body weight and clinical signs of toxicity daily.
- Terminal C-section: On GD 20 (one day prior to parturition), euthanize the dams. Examine the uterine horns for the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.
- Fetal Examination:
  - Weigh and sex each live fetus.
  - Perform a detailed external examination on all fetuses, paying close attention to craniofacial structures for defects like cleft palate.[\[11\]](#)
  - Select approximately half of the fetuses from each litter for visceral examination using methods like Wilson's razor-blade sectioning.
  - Process the remaining half for skeletal examination using Alizarin Red S staining as described in Protocol 4.1.
  - Rationale: A comprehensive examination covering external, visceral, and skeletal endpoints is required by regulatory guidelines to detect the full spectrum of potential teratogenic effects.[\[17\]](#)

## Protocol 3: In Vitro Collagen Morphology Assay

This protocol uses an osteoblast cell line to measure direct effects of BAPN on ECM structure.

### Step-by-Step Methodology:

- Cell Culture: Culture MC3T3-E1 pre-osteoblastic cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Differentiation and Treatment: Seed cells onto appropriate plates (e.g., glass coverslips for AFM). Once confluent, switch to differentiation medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate. Concurrently, add BAPN at the desired concentration (e.g., 0.25 mM) or vehicle control.
  - Rationale: Ascorbic acid is essential for collagen synthesis (hydroxylation of proline and lysine), making it a prerequisite for studying cross-linking.
- Matrix Deposition: Culture for 7-14 days to allow for the deposition of a mature collagenous matrix.
- Sample Preparation for AFM: Gently wash the coverslips with PBS and fix with paraformaldehyde. Air-dry completely before imaging.
  - Rationale: Proper fixation and drying preserve the fibril structure for high-resolution imaging.
- AFM Imaging: Image the collagen matrix using an Atomic Force Microscope in tapping mode. Acquire high-resolution images of individual collagen fibrils.
- Data Analysis:
  - Perform a 2D Fast Fourier Transform (FFT) on the AFM images.
  - The characteristic D-spacing of the collagen fibril will appear as a peak in the FFT power spectrum.
  - Calculate the D-spacing for numerous fibrils in both control and BAPN-treated groups and compare the distributions statistically.

- Rationale: FFT provides an unbiased, quantitative measure of the periodic structure of collagen fibrils. An increase in D-spacing is a direct indicator of altered molecular packing due to deficient cross-linking.[3][7]

## Conclusion and Future Directions

The evaluation of BAPN across avian, mammalian, and in vitro models provides a holistic understanding of its teratogenic action. Avian models offer a robust and reproducible system for studying skeletal defects, while mammalian models are indispensable for assessing effects relevant to human pregnancy, such as cleft palate and maternal-fetal interactions. Finally, in vitro systems provide unparalleled insight into the direct molecular and cellular consequences of LOX inhibition, confirming that BAPN alters the fundamental nanostructure of the extracellular matrix.

Together, these models establish BAPN as a quintessential tool compound for investigating the role of the ECM in development. Future research can leverage these systems in combination with advanced techniques like proteomics and single-cell transcriptomics to further unravel the complex downstream signaling pathways that are disrupted by a compromised ECM, deepening our understanding of both lathyrism and a wide range of congenital connective tissue disorders.

## References

- Wiley, M. J., & Joneja, M. G. (1976). The teratogenic effects of beta-aminopropionitrile in hamsters.
- Kajiwara, D., et al. (2016). Highly reproducible skeletal deformities induced by administration of  $\beta$ -aminopropionitrile to developing chick embryos. *Journal of Oral Science*, 58(2), 255-263. [\[Link\]](#)
- Rosenberg, E. E. (1957). Teratogenic effects of beta-aminopropionitrile in the chick embryo.
- Levene, C. I., & Gross, J. (1959). ALTERATIONS IN STATE OF MOLECULAR AGGREGATION OF COLLAGEN INDUCED IN CHICK EMBRYOS BY  $\beta$ -AMINOPROPIONITRILE (LATHYRUS FACTOR). *The Journal of Experimental Medicine*, 110(5), 771-790. [\[Link\]](#)
- Froines, J. R., & Wilmarth, K. R. (1992). In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles.
- Wilk, A. L., King, C. T. G., Horigan, E. A., & Steffek, A. J. (1972). Metabolism of  $\beta$ -aminopropionitrile and its teratogenic activity in rats.

- Caliari, S. R., & Weisgerber, D. W. (2016).  $\beta$ -Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition. PLoS ONE, 11(11), e0166391. [\[Link\]](#)
- Yamauchi, M., & Sricholpech, M. (2012). Extracellular matrix with defective collagen cross-linking affects the differentiation of bone cells. PLoS ONE, 13(9), e0204306. [\[Link\]](#)
- Moris, N., et al. (2021). In vitro teratogenicity testing using a 3D, embryo-like gastruloid system. Reproductive Toxicology, 105, 55-66. [\[Link\]](#)
- Yamauchi, M., et al. (2018). Effect of  $\beta$ -aminopropionitrile (BAPN) on matrix formation and collagen components produced by MC3T3-E1 cells. Journal of Bone and Mineral Metabolism. [\[Link\]](#)
- Caliari, S. R., & Weisgerber, D. W. (2016).  $\beta$ -Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition. PLOS ONE. [\[Link\]](#)
- Capo, M. A., et al. (1994). In vitro neuronal changes induced by beta-aminopropionitrile. Journal of Environmental Pathology, Toxicology and Oncology, 13(4), 259-264. [\[Link\]](#)
- Shi, L., et al. (2018). Lysyl oxidase inhibition via  $\beta$ -aminopropionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro. Molecular Medicine Reports, 17(4), 5029-5036. [\[Link\]](#)
- Gibson, M. A., & Cleary, E. G. (1982). Changes in chemical composition of chick embryos treated with a beta-xyloside and a lathyrogen. Connective Tissue Research, 10(2), 129-140. [\[Link\]](#)
- Busnadio, O., et al. (2015). The lysyl oxidase inhibitor  $\beta$ -aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats. Disease Models & Mechanisms, 8(6), 543-551. [\[Link\]](#)
- U.S. EPA. (1998). Health Effects Test Guidelines OPPTS 870.3700: Prenatal Developmental Toxicity Study. [\[Link\]](#)
- U.S. FDA. (2019). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry. [\[Link\]](#)
- Elders, M. J., Smith, J. D., Smith, W. G., & Hughes, E. R. (1973). Alterations in glycosaminoglycan metabolism in  $\beta$ -aminopropionitrile-treated chick embryos. Biochemical Journal, 136(4), 985-992. [\[Link\]](#)
- Shi, L., et al. (2018). Lysyl oxidase inhibition via  $\beta$ -aminopropionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro. Molecular Medicine Reports. [\[Link\]](#)
- Orloff, S. D., & Gross, J. (1963). EXPERIMENTAL LATHYRISM IN THE CHICK EMBRYO: THE DISTRIBUTION OF  $\beta$ -AMINOPROPIONITRILE. The Journal of Experimental Medicine. [\[Link\]](#)

- Guo, J., et al. (2024).  $\beta$ -Aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice. *Arteriosclerosis, Thrombosis, and Vascular Biology*, 44(7), 1555-1569. [Link]
- Liu, Y., et al. (2018). The Effect of  $\beta$ -Aminopropionitrile on Skeletal Micromorphology and Osteogenesis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Highly reproducible skeletal deformities induced by administration of  $\beta$ -aminopropionitrile to developing chick embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3.  $\beta$ -Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition | PLOS One [journals.plos.org]
- 4. Lysyl oxidase inhibition via  $\beta$ -aminopropionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALTERATIONS IN STATE OF MOLECULAR AGGREGATION OF COLLAGEN INDUCED IN CHICK EMBRYOS BY  $\beta$ -AMINOPROPIONITRILE (LATHYRUS FACTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular matrix with defective collagen cross-linking affects the differentiation of bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7.  $\beta$ -Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teratogenic effects of beta-aminopropionitrile in the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alterations in glycosaminoglycan metabolism in  $\beta$ -aminopropionitrile-treated chick embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The teratogenic effects of beta-aminopropionitrile in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [논문]Metabolism of  $\beta$ -aminopropionitrile and its teratogenic activity in rats [scienceon.kisti.re.kr]
- 12.  $\beta$ -Aminopropionitrile Induces Distinct Pathologies in the Ascending and Descending Thoracic Aortic Regions of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of  $\beta$ -Aminopropionitrile on Skeletal Micromorphology and Osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lysyl oxidase inhibition via  $\beta$ -aminopropionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro neuronal changes induced by beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. fda.gov [fda.gov]
- To cite this document: BenchChem. [evaluating the teratogenic effects of  $\beta$ -aminopropionitrile in different models]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769147#evaluating-the-teratogenic-effects-of-aminopropionitrile-in-different-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)